molecular formula C16H18N2O3 B13850991 5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide

5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide

Cat. No.: B13850991
M. Wt: 286.33 g/mol
InChI Key: MCYKYHUEIRJDKN-UHFFFAOYSA-N
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Description

5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide is an organic compound with a complex structure that includes benzylamino and hydroxyethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide typically involves multiple steps. One common method starts with the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple fields .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

5-[2-(benzylamino)-1-hydroxyethyl]-2-hydroxybenzamide

InChI

InChI=1S/C16H18N2O3/c17-16(21)13-8-12(6-7-14(13)19)15(20)10-18-9-11-4-2-1-3-5-11/h1-8,15,18-20H,9-10H2,(H2,17,21)

InChI Key

MCYKYHUEIRJDKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC(=C(C=C2)O)C(=O)N)O

Origin of Product

United States

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